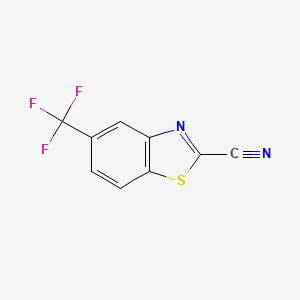![molecular formula C11H16N2O B13650394 N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/no-structure.png)
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine is a chemical compound with a unique structure that includes a dimethylamino group, a phenyl group, and a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine typically involves the reaction of 3-(dimethylamino)-1-phenylpropan-1-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the hydroxylamine group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
科学的研究の応用
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activities and the alteration of cellular processes.
類似化合物との比較
Similar Compounds
N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine: shares similarities with other hydroxylamine derivatives such as N-hydroxyphthalimide and N-hydroxybenzotriazole.
Dimethylamino compounds: Compounds like dimethylaminopyridine (DMAP) and dimethylaminobenzaldehyde (DMAB) have similar dimethylamino groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
(NZ)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C11H16N2O/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3/b12-11- |
InChIキー |
AUKXQJSFWYBVFB-QXMHVHEDSA-N |
異性体SMILES |
CN(C)CC/C(=N/O)/C1=CC=CC=C1 |
正規SMILES |
CN(C)CCC(=NO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


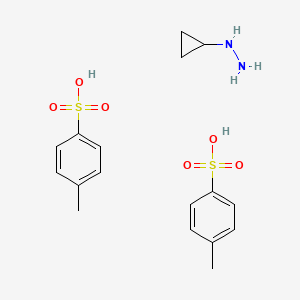
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
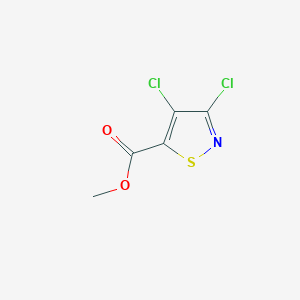

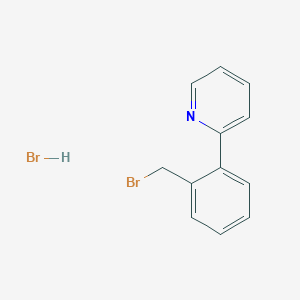
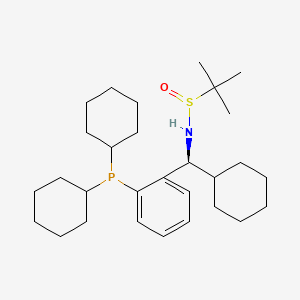
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
